molecular formula C10H8FNO2 B1532629 3-(3-Cyano-4-fluorophenyl)propanoic acid CAS No. 412961-44-5

3-(3-Cyano-4-fluorophenyl)propanoic acid

Cat. No. B1532629
CAS RN: 412961-44-5
M. Wt: 193.17 g/mol
InChI Key: CHJGXFCJRGEYJO-UHFFFAOYSA-N
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Description

3-(3-Cyano-4-fluorophenyl)propanoic acid, also known as 3-CFPPA, is an organic acid that has seen increasing use in a variety of scientific research applications. This compound has a unique molecular structure and properties, which make it a useful tool for scientists in a variety of disciplines.

Scientific Research Applications

Enhancement of Dye Stability in Single-Molecule Fluorescence Experiments

Researchers have developed an enzymatic oxygen scavenging system to improve dye stability for single-molecule fluorescence techniques. This system, which can be beneficial for experiments requiring enhanced dye performance, was compared to traditional glucose oxidase/catalase systems, showing lower dissolved oxygen concentrations and increased lifetimes of fluorophores like Cy3, Cy5, and Alexa488 (Aitken, Marshall, & Puglisi, 2008).

Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase

A study demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This enzymatic method offers high enantioselectivity, representing a significant advancement in chiral synthesis methodologies (Choi et al., 2010).

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, derived from natural sources, has been explored as a renewable phenolic compound for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This innovative approach paves the way for sustainable alternatives in materials science, offering potential applications across a wide range of technologies (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Genetically Encoded Fluorescent Amino Acids

A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites was reported. This method, which involves genetically encoding dansylalanine, a fluorescent amino acid, into Saccharomyces cerevisiae, allows for the selective introduction of fluorophores into proteins, facilitating studies of protein structure and dynamics (Summerer et al., 2006).

Mechanofluorochromic Properties of Cyano Acrylamide Derivatives

Research on 3-aryl-2-cyano acrylamide derivatives highlighted their distinct optical properties based on their stacking mode. These findings have implications for the development of new materials with tunable fluorescence and mechanofluorochromic properties, offering insights into the relationship between molecular structure and optical behavior (Song et al., 2015).

properties

IUPAC Name

3-(3-cyano-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJGXFCJRGEYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286303
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyano-4-fluorophenyl)propanoic acid

CAS RN

412961-44-5
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412961-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl (E)-3-(3-cyano-4-fluorophenyl)-acrylate (Int. A6) (1.72 g, 6.1 mmol) was dissolved in 1:1 dichloromethane/ethanol (50 ml) and 10% palladium on charcoal (0.5 g) added. The mixture was hydrogenated for 2 h at ambient pressure, filtered and concentrated to provide the title compound as a white solid (1.2 g, 100%). 1H-NMR (CDCl3) δ 2.69 (2H, t), 2.97 (2H, t), 7.11 (1H, m), 7.43 (3H, m).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
dichloromethane ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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